6-Oxa-2-azaspiro[3.5]nonane hemioxalate
Overview
Description
6-Oxa-2-azaspiro[3.5]nonane hemioxalate is a chemical compound with the molecular formula C7H13NO · 1/2C2H2O4. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms to form the spiro structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.5]nonane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
6-Oxa-2-azaspiro[3.5]nonane hemioxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including photochromic materials and leuco dyes
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
- 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
- 6-Oxa-2-azaspiro[3.5]nonane oxalate
Uniqueness
6-Oxa-2-azaspiro[3.5]nonane hemioxalate is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-5-7)6-9-3-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVYXCJDKVWQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)COC1.C1CC2(CNC2)COC1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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